molecular formula C16H17NO3 B1311933 Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- CAS No. 122053-75-2

Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-

Cat. No. B1311933
M. Wt: 271.31 g/mol
InChI Key: PZFAFQSPTDMCQF-UHFFFAOYSA-N
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Description

“Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-” is a chemical compound with the empirical formula C9H11NO2 . It is a solid substance and is used in various applications in the field of organic synthesis .


Molecular Structure Analysis

The molecular weight of “Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-” is 165.19 . The SMILES string representation of the molecule is O=C(NCCO)C1=CC=CC=C1 .


Physical And Chemical Properties Analysis

“Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-” is a solid substance . The predicted boiling point is 425.2±30.0 °C, and the predicted density is 1.211±0.06 g/cm3 .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Studies on N-(hydroxymethyl)benzamide derivatives have highlighted a specific-base catalyzed deprotonation mechanism leading to amidic hydrolysis under certain conditions, suggesting a nuanced understanding of benzamide reactivity in synthetic chemistry (Murphy et al., 2009).

Pharmacological Potential

  • Research into the degradation behavior of benzamide derivatives under various conditions has provided insights into their stability and potential as antitumor agents, which is crucial for drug development processes (Santos et al., 2013).

Metabolic Studies

  • Investigations into the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds have offered a deeper understanding of their biological transformations and stability, contributing to the field of biochemistry and pharmacology (Ross et al., 1983).

Chemical Properties and Applications

  • A study on the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has identified compounds of biological interest, expanding the toolkit for synthetic and medicinal chemistry research (Singh et al., 2017).

Biological Activity

  • The synthesis of new benzamide derivatives and their evaluation for antispasmodic and antihypoxic properties have highlighted the physiological activity of these compounds, pointing to potential therapeutic applications (Bakibaev et al., 1994).

Safety And Hazards

The safety information available indicates that “Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-” may be harmful if swallowed and may cause eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

properties

IUPAC Name

N-(2-hydroxyethyl)-4-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-11-10-17-16(19)14-6-8-15(9-7-14)20-12-13-4-2-1-3-5-13/h1-9,18H,10-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFAFQSPTDMCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445479
Record name Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-

CAS RN

122053-75-2
Record name Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-benzyloxy benzoic acid (20 g, 87.6 mmol), 1,1,-carbonyl-diimidazole (14.9 g, 91.8 mmol) and DMF (80 ml) was stirred at 50° C. for 1 h. The solution is cooled to 0° C., and ethanolamine (25% in water, 81.2 g) is added. After 45 min., the precipitate was filtered to give 4-benzyloxy-N-(2-hydroxy-ethyl)-benzamide (22.49 g, 94.5%) as a white solid. MS: me/e=271 (M)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
81.2 g
Type
reactant
Reaction Step Two

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